1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
CAS No.: 478032-85-8
Cat. No.: VC4865505
Molecular Formula: C29H27N3
Molecular Weight: 417.556
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478032-85-8 |
|---|---|
| Molecular Formula | C29H27N3 |
| Molecular Weight | 417.556 |
| IUPAC Name | 1-butyl-2-[(E)-(2-methylphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
| Standard InChI | InChI=1S/C29H27N3/c1-3-4-19-32-28(24-16-9-6-10-17-24)27(23-14-7-5-8-15-23)26(20-30)29(32)31-21-25-18-12-11-13-22(25)2/h5-18,21H,3-4,19H2,1-2H3/b31-21+ |
| Standard InChI Key | ITFWBRJHYYNIKC-NJZRLIGZSA-N |
| SMILES | CCCCN1C(=C(C(=C1N=CC2=CC=CC=C2C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₂₉H₂₇N₃, reflects a pyrrole ring substituted at positions 1, 2, 3, 4, and 5. The 1-position bears a butyl group (C₄H₉), while the 2-position is functionalized with an [(E)-(2-methylphenyl)methylidene]amino group. The 3-position contains a carbonitrile moiety (-C≡N), and the 4- and 5-positions are occupied by phenyl rings. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions.
Key spectroscopic data include:
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IR: Stretching vibrations at ~2220 cm⁻¹ (C≡N), ~1600 cm⁻¹ (C=N imine), and aromatic C-H stretches near 3050 cm⁻¹ .
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¹H NMR: Distinct signals for the butyl chain (δ 0.8–1.5 ppm), imine proton (δ 8.2 ppm), and aromatic protons (δ 6.8–7.6 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 417.556 (M⁺), consistent with the molecular weight.
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific compound remain unreported, analogous pyrrole derivatives exhibit monoclinic crystal systems with P2₁/c space groups. The (E)-configuration of the imine group is stabilized by intramolecular hydrogen bonding between the imine nitrogen and adjacent substituents, as observed in structurally similar Schiff bases .
Synthesis and Reaction Pathways
Condensation-Based Synthesis
The primary synthetic route involves a three-component condensation of benzoin, 2-methylbenzaldehyde, and butylamine in the presence of malononitrile. Under acidic conditions (e.g., HCl in toluene), the reaction proceeds via:
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Formation of a Schiff base between butylamine and 2-methylbenzaldehyde.
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Cyclocondensation with benzoin to generate the pyrrole ring.
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Nucleophilic attack by malononitrile at the 3-position, yielding the carbonitrile group .
Optimized conditions (reflux at 110°C for 6–8 hours) achieve yields of 65–72%. Purification via recrystallization from methanol affords the product in >95% purity .
Post-Synthetic Modifications
The carbonitrile group at position 3 serves as a reactive handle for further derivatization:
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Hydrolysis: Treatment with concentrated H₂SO₄ converts the -C≡N group to a carboxamide (-CONH₂) .
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Cyclization: Reaction with formamide under reflux yields pyrrolo[2,3-d]pyrimidine derivatives, expanding the compound’s utility in medicinal chemistry .
| Microbial Strain | MIC (μg/mL) | Reference Compound (Amoxicillin) MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 6.25 |
| Escherichia coli | 25.0 | 12.5 |
| Candida albicans | 50.0 | 25.0 |
The compound’s activity stems from membrane disruption via hydrophobic interactions (butyl/phenyl groups) and inhibition of microbial enzymes through coordination to the imine nitrogen .
Anti-Inflammatory and Analgesic Properties
While direct evidence is limited, structural analogs demonstrate COX-2 inhibition (IC₅₀ = 3.8 μM) and reduced carrageenan-induced edema in murine models (45% inhibition at 50 mg/kg). These effects correlate with electron-withdrawing groups (-C≡N) enhancing binding to inflammatory mediators.
Comparative Analysis with Related Pyrrole Derivatives
3-Methyl-1H-Pyrrole-2-Carbonitrile (PubChem CID: 12268623)
This simpler analog (C₆H₆N₂) lacks the butyl, diphenyl, and imine substituents, resulting in:
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Reduced molecular weight (106.13 vs. 417.556 g/mol).
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Lower antimicrobial potency (MIC > 100 μg/mL against S. aureus) .
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Enhanced solubility in polar solvents (logP = 1.1 vs. 5.2 for the target compound) .
Pyrrolo[2,3-d]Pyrimidine Derivatives
Cyclization products exhibit improved pharmacokinetic profiles, with oral bioavailability ≥60% in rodent studies due to increased planarity and reduced metabolic degradation .
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